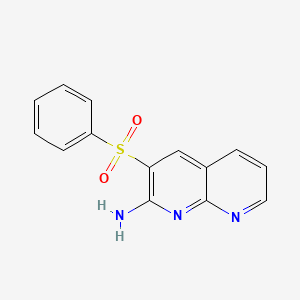
3-(Benzenesulfonyl)-1,8-naphthyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylsulfonyl)-1,8-naphthyridin-2-amine is a chemical compound that belongs to the class of naphthyridines, which are heterocyclic aromatic compounds containing a pyridine ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfonyl)-1,8-naphthyridin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-aminonaphthyridine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Phenylsulfonyl)-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the naphthyridine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted naphthyridine derivatives.
Applications De Recherche Scientifique
3-(Phenylsulfonyl)-1,8-naphthyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(phenylsulfonyl)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity and specificity to these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Phenylsulfonyl)-1,8-naphthyridine
- 3-(Phenylsulfonyl)-quinoline
- 3-(Phenylsulfonyl)-isoquinoline
Uniqueness
3-(Phenylsulfonyl)-1,8-naphthyridin-2-amine is unique due to its specific structural features, such as the position of the phenylsulfonyl group and the naphthyridine core
Propriétés
Numéro CAS |
60467-67-6 |
|---|---|
Formule moléculaire |
C14H11N3O2S |
Poids moléculaire |
285.32 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C14H11N3O2S/c15-13-12(9-10-5-4-8-16-14(10)17-13)20(18,19)11-6-2-1-3-7-11/h1-9H,(H2,15,16,17) |
Clé InChI |
WKWNUBFDJZVWPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N=C3C(=C2)C=CC=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11842588.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11842594.png)
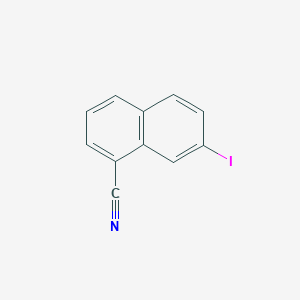

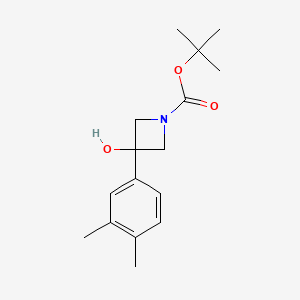
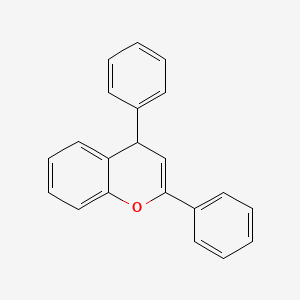
![N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline](/img/structure/B11842632.png)


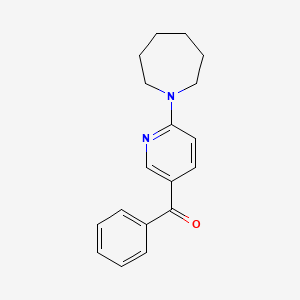
![Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11842670.png)
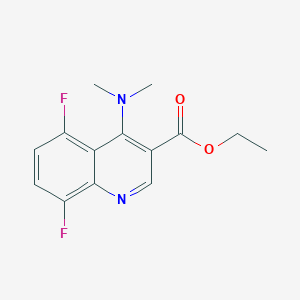
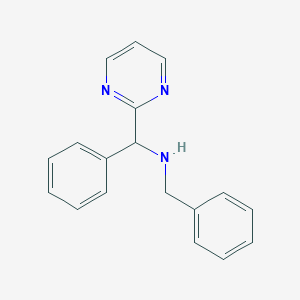
![Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11842682.png)
